

L319 Lipid for Gene Therapy: Application Notes and Protocols

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Compound of Interest

Compound Name: L319

Cat. No.: B8181924

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Introduction

The landscape of gene therapy is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapeutics, including short interfering RNA (siRNA) and messenger RNA (mRNA).^[1] At the heart of these delivery vehicles are ionizable lipids, which are critical for encapsulating the genetic payload and facilitating its release into the cytoplasm of target cells.^{[2][3][4][5]} **L319** is a next-generation, biodegradable ionizable lipid that has demonstrated significant promise for in vivo gene delivery.^[6] Its unique chemical structure allows for efficient nucleic acid encapsulation, potent gene silencing, and a favorable safety profile characterized by rapid elimination from the body.^[6]

These application notes provide a comprehensive overview of **L319**, including its mechanism of action, key performance data, and detailed protocols for the formulation, characterization, and application of **L319**-containing LNPs in gene therapy research.

L319 Lipid: Mechanism of Action

L319 is an ionizable lipid, meaning its charge is dependent on the surrounding pH.^{[2][5]} At an acidic pH, such as during the LNP formulation process, **L319** is positively charged, enabling it to electrostatically interact with and encapsulate negatively charged nucleic acids like mRNA and siRNA.^[7] At physiological pH (around 7.4), **L319** is nearly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.^{[2][5]}

The journey of an **L319**-LNP for gene therapy can be summarized in the following stages:

- **Systemic Circulation:** Following intravenous administration, the PEGylated lipid component of the LNP shields it from opsonization and clearance by the immune system, prolonging its circulation time.[\[4\]](#)
- **Cellular Uptake:** LNPs are primarily taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis, with the liver being a primary target.[\[7\]](#)
- **Endosomal Escape:** Once inside the endosome, the acidic environment (pH 5-6) leads to the protonation of **L319**, giving it a positive charge.[\[8\]](#)[\[9\]](#) This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, a mechanism often referred to as the "proton sponge effect."[\[10\]](#)[\[11\]](#) This disruption allows the encapsulated nucleic acid to escape into the cytoplasm.
- **Gene Silencing/Protein Expression:** In the cytoplasm, the released siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing, or the mRNA can be translated by ribosomes to produce the desired protein.
- **Biodegradation and Clearance:** A key feature of **L319** is its biodegradability. The ester bonds within its structure are susceptible to hydrolysis by cellular esterases, leading to its breakdown into smaller, readily excretable metabolites.[\[6\]](#) This rapid clearance minimizes the potential for lipid accumulation and associated long-term toxicity.[\[6\]](#)

Data Presentation

Pharmacokinetic Profile of **L319**

L319 is characterized by its rapid elimination from both plasma and tissues, a desirable feature for minimizing potential toxicity associated with lipid accumulation.[\[6\]](#)

Parameter	Value	Species	Reference
Plasma Half-life	< 30 minutes	Mouse	[6]
Peak Liver Concentration (Cmax)	~4,600 pmol/g	Mouse	[6]
Time to Liver Cmax	Not Specified	Mouse	[6]
Liver Elimination	~1,000-fold decrease within 24 hours	Mouse	[6]
Peak Spleen Concentration (Cmax)	~6,500 pmol/g	Mouse	[6]
Spleen Elimination	~100-fold decrease within 24 hours	Mouse	[6]

Excretion Profile of ¹⁴C-labeled L319 in Rats

Following a single intravenous administration of LNP-siRNA containing radiolabeled **L319**, the cumulative excretion was monitored over 72 hours.

Time Interval (hours)	Cumulative Excretion in Urine (% of Injected Dose)	Cumulative Excretion in Feces (% of Injected Dose)	Total Cumulative Excretion (% of Injected Dose)	Reference
0-12	30%	Not Specified	>30%	[6][12]
12-24	Not Specified	40%	>70%	[6][12]
0-72	~50%	~50%	~100%	[6][12]

Comparative In Vivo Efficacy of L319 and other Ionizable Lipids

A study comparing **L319** with other ionizable lipids (MC3 and KC2) for delivering an influenza virus hemagglutinin (HA) mRNA vaccine in mice and non-human primates (NHPs)

demonstrated the potency of **L319**. The response was measured by hemagglutination inhibition (HI) titers.

Lipid Nanoparticle	Animal Model	Mean HI Titer (Post-Prime)	Mean HI Titer (Post-Boost)	Reference
L319	Mouse	~1,000	~10,000	
MC3	Mouse	~1,000	~10,000	
KC2	Mouse	<100	~1,000	
L319 (with MNR)	Macaque	Not Specified	~3,400	
MC3 (with MNR)	Macaque	Not Specified	~2,600	
KC2 (with MNR)	Macaque	Not Specified	~3,000	

MNR indicates mRNA with 1-methylpseudouridine modification.

Experimental Protocols

Protocol 1: Formulation of L319-siRNA Lipid Nanoparticles by Microfluidics

This protocol describes the formulation of **L319**-containing LNPs encapsulating siRNA using a microfluidic mixing device.

Materials:

- **L319** ionizable lipid
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- siRNA targeting the gene of interest

- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (e.g., 50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Syringes and tubing compatible with the microfluidic device
- Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

- Prepare Lipid Stock Solution:
 - Dissolve **L319**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A commonly used starting ratio for similar ionizable lipids is 50:10:38.5:1.5 (**L319**:DSPC:Cholesterol:DMG-PEG 2000). The final total lipid concentration in the ethanol phase should be optimized, but a starting point of 10-20 mg/mL can be used.
- Prepare siRNA Solution:
 - Dissolve the siRNA in citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
 - Set up the microfluidic device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
 - Set the flow rate ratio (FRR) of the aqueous to the organic phase. A common starting point is 3:1.
 - Set the total flow rate (TFR). This will influence the mixing time and resulting particle size. A typical range is 10-20 mL/min.

- Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.
- Purification:
 - Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH.
- Sterilization:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
- Characterization:
 - Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (see Protocol 3).

Protocol 2: In Vitro Transfection of HeLa Cells with L319-siRNA LNPs

This protocol outlines a method for assessing the gene silencing efficiency of **L319**-LNPs in a cell culture model.

Materials:

- HeLa cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **L319**-siRNA LNP formulation (from Protocol 1)
- Control siRNA LNPs (e.g., encapsulating a non-targeting siRNA)
- Opti-MEM or other serum-free medium
- 96-well cell culture plates

- Reagents for quantifying gene expression (e.g., qRT-PCR primers and master mix, or reagents for a luciferase assay if using a reporter cell line)
- Cell lysis buffer

Procedure:

- Cell Seeding:
 - The day before transfection, seed HeLa cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
 - On the day of transfection, dilute the **L319**-siRNA LNPs and control LNPs to the desired concentrations in serum-free medium.
 - Remove the growth medium from the cells and replace it with the LNP-containing medium.
 - Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. . After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.
- Gene Expression Analysis:
 - Incubate the cells for an additional 24-48 hours to allow for gene silencing to occur.
 - Lyse the cells and isolate the total RNA.
 - Perform qRT-PCR to quantify the mRNA levels of the target gene, normalizing to a housekeeping gene.
 - Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA.

Protocol 3: Characterization of L319 Lipid Nanoparticles

Accurate characterization of LNPs is crucial for ensuring reproducibility and understanding their in vivo behavior.

1. Size and Polydispersity Index (PDI) Measurement:

- Technique: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute the LNP sample in PBS to an appropriate concentration.
 - Measure the hydrodynamic diameter and PDI using a DLS instrument.
 - Desirable LNPs for in vivo applications typically have a size between 80-150 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

- Technique: Laser Doppler Electrophoresis
- Procedure:
 - Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
 - Measure the zeta potential.
 - LNPs should have a near-neutral or slightly negative zeta potential at physiological pH.

3. Nucleic Acid Encapsulation Efficiency:

- Technique: RiboGreen Assay (for RNA)
- Procedure:
 - Prepare two sets of LNP samples.
 - To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA.
 - Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

- The fluorescence of the unlysed sample represents the amount of free (unencapsulated) RNA, while the fluorescence of the lysed sample represents the total amount of RNA.
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Protocol 4: In Vivo Administration of L319-siRNA LNPs in Mice

This protocol describes the systemic administration of **L319**-LNPs to mice to evaluate in vivo gene silencing.

Materials:

- **L319**-siRNA LNP formulation (sterile, in PBS)
- Control siRNA LNP formulation
- Mice (e.g., C57BL/6)
- Insulin syringes with 28-30 gauge needles
- Anesthesia (optional, for restraint)
- Equipment for blood collection and tissue harvesting

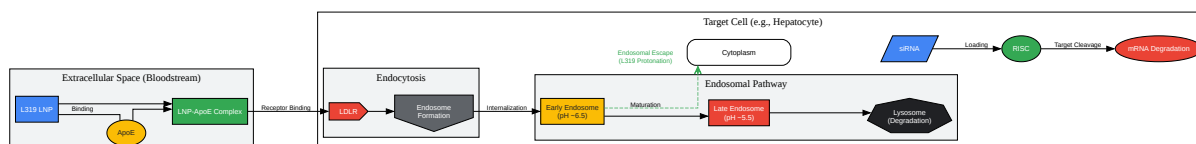
Procedure:

- Dosing:
 - Dilute the LNP formulation in sterile PBS to the desired final concentration. A typical dose for siRNA-LNPs can range from 0.1 to 5 mg/kg.
- Administration:
 - Administer the LNP solution to the mice via tail vein injection. The injection volume is typically 100-200 µL.

- Monitoring:
 - Monitor the animals for any adverse effects.
- Sample Collection:
 - At a predetermined time point after injection (e.g., 48-72 hours), collect blood samples via cardiac puncture or another appropriate method.
 - Euthanize the mice and harvest the target tissues (e.g., liver, spleen).
- Analysis:
 - Isolate RNA from the tissues and perform qRT-PCR to determine the level of target gene knockdown.
 - Analyze serum samples for relevant protein biomarkers or liver enzymes to assess efficacy and potential toxicity.

Visualizations

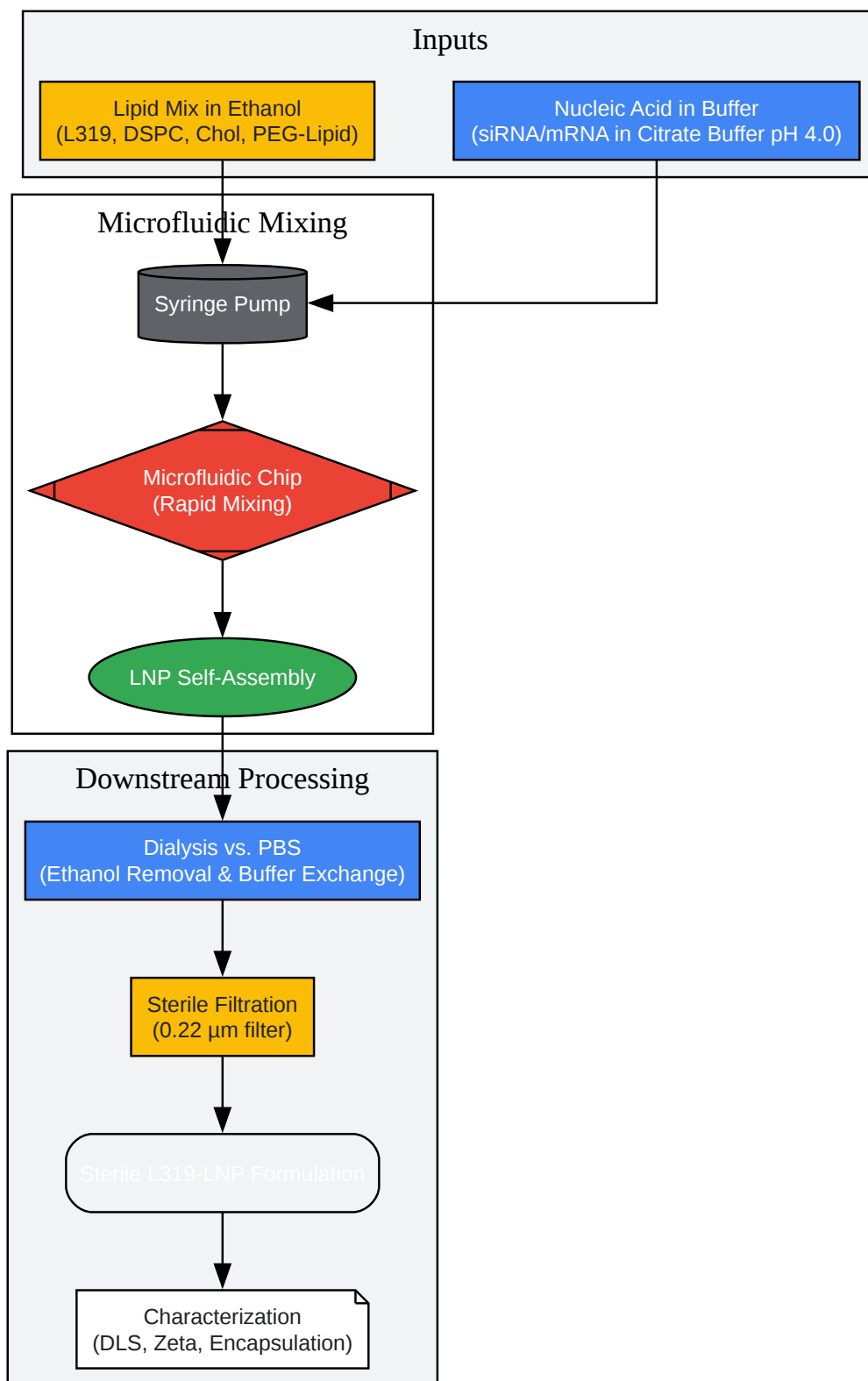
LNP Cellular Uptake and Endosomal Escape Pathway



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Caption: Cellular uptake and endosomal escape of **L319** LNPs.

LNP Formulation via Microfluidic Mixing Workflow



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Caption: Workflow for **L319** LNP formulation using microfluidics.

Conclusion

L319 represents a significant advancement in the field of ionizable lipids for gene therapy applications. Its combination of potent in vivo activity and rapid, biodegradable clearance addresses key challenges in the development of safe and effective nucleic acid delivery systems. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate **L319** into their gene therapy workflows. Further optimization of LNP formulations and delivery parameters for specific applications will continue to unlock the full therapeutic potential of this promising lipid.

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